molecular formula C14H13N3O2S2 B5686914 N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B5686914
M. Wt: 319.4 g/mol
InChI Key: CJHNWMDPTZLVMD-UHFFFAOYSA-N
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Description

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide is a thiourea derivative characterized by a thiophene-2-carboxamide core linked via a carbamothioyl group to a 4-(acetylamino)phenyl substituent. This compound shares synthetic routes with other acylthiourea derivatives, typically involving cyclization of thiocarbamoyl precursors with halogenated reagents .

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9(18)15-10-4-6-11(7-5-10)16-14(20)17-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHNWMDPTZLVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. The reaction is carried out in alcoholic sodium ethoxide, which acts as a base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, research on breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Enzyme Inhibition : It has shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases .

Biological Studies

The compound's biological activities extend beyond anticancer and antimicrobial effects:

  • Antioxidant Activity : Research indicates that it possesses antioxidant properties, potentially protecting cells from oxidative stress.
  • Pharmacokinetics and Toxicity : Preliminary studies suggest rapid absorption and wide distribution in tissues, with low toxicity observed in animal models at therapeutic doses. The elimination half-life is approximately 6 hours, making it a candidate for further pharmacological studies.

Materials Science

In addition to its biological applications, this compound is being explored for use in organic semiconductors:

  • Organic Electronics : The compound's unique electronic properties make it suitable for developing advanced materials in organic electronics, including flexible substrates for electronic devices.

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, comparisons with similar compounds reveal its enhanced potency:

CompoundActivity Level
This compoundHigh
N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamideModerate
N-{[4-(hydroxyphenyl]carbamothioyl}thiophene-2-carboxamideLow

This table highlights the superior biological activity of the compound compared to its analogs, attributed to its specific structural features that enhance enzyme inhibition and antimicrobial efficacy.

Mechanism of Action

The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with various molecular targets. The compound exhibits enzyme inhibition activity, particularly against acetylcholinesterase and butyrylcholinesterase . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the breakdown of neurotransmitters and leading to increased neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Thiourea-Based Thiophene Carboxamides

Compound Name (Reference) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Notes
Target Compound 4-(acetylamino)phenyl ~C₁₄H₁₃N₃O₂S₂ ~341.4 Not reported Unknown; structural analog of antitubercular agents
Compound 7j 4-(2,4-dioxoimidazolidin-5-yl)phenyl C₁₅H₁₁N₃O₃S₂ 361.4 226–228 High yield (82%); no bioactivity reported
Compound 77 6-methylpyridin-2-yl C₁₂H₁₀N₃OS₂ 292.4 Not reported Moderate antitubercular activity against M. tuberculosis strains
N-({4-[acetyl(methyl)amino]phenyl}...) 4-acetyl(methyl)amino phenyl C₁₅H₁₅N₃O₂S₂ 333.4 Not reported Similar polarity; no bioactivity data
Compound 79 2-chloro-N-(methyl(1-phenylethyl)... C₁₇H₁₆ClN₃OS 369.8 Not reported Highest antitubercular activity among derivatives
Co(II) complex Bis(N-((6-methylpyridin-2-yl)carbamothioyl)... C₂₄H₂₀CoN₆O₂S₄ 651.7 Not reported Antioxidant activity (DPPH/ABTS assays) superior to propyl gallate

Key Structural and Functional Differences

However, it may reduce membrane permeability relative to hydrophobic substituents like methyl or chloro . Pyridinyl substituents (e.g., Compound 77 ) enhance metal-binding capacity, as seen in Co(II)/Ni(II)/Cu(II) complexes with antioxidant properties .

Bioactivity Trends :

  • Antitubercular activity is strongly influenced by substituent bulk and electronics. For example, Compound 79 (with a 2-chlorobenzamide and phenylethyl group) showed superior inhibition of M. tuberculosis due to enhanced hydrophobic interactions with the InhA enzyme.
  • Antioxidant activity in metal complexes (e.g., Co(II) in ) correlates with thiourea’s chelating ability, a feature the target compound may share if metallated.

Synthetic Yields and Stability :

  • The target compound’s synthesis likely follows routes similar to and , involving cyclization of thiocarbamoyl precursors. Yields for analogous compounds range from 50–84% .
  • High melting points (e.g., 226–228°C for Compound 7j ) suggest crystalline stability, which the target compound may exhibit if similarly substituted.

Research Implications and Gaps

  • Bioactivity Screening: The target compound’s acetylamino group merits evaluation against tuberculosis and antioxidant targets, given the efficacy of structural analogs .
  • Structural Optimization : Introducing halogens or bulkier aryl groups could enhance bioactivity, as seen in Compound 79 .
  • Computational Studies : Molecular docking could predict interactions with InhA or antioxidant enzymes, leveraging data from .

Biological Activity

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N2O2S2
  • Molecular Weight : 348.43 g/mol

The presence of both a thiophene ring and an acetylamino group contributes to its unique biological profile, allowing for interactions with various biological targets.

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies have demonstrated:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
  • Case Study : A study on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismHepatic metabolism
Elimination Half-lifeApproximately 6 hours
ToxicityLow toxicity observed in animal models at therapeutic doses

Comparative Studies

When compared to similar compounds, this compound demonstrates enhanced potency:

CompoundActivity Level
This compoundHigh
N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamideModerate
N-{[4-(hydroxyphenyl]carbamothioyl}thiophene-2-carboxamideLow

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Receptor Binding : It interacts with cellular receptors that mediate apoptosis and survival signals.
  • Reactive Oxygen Species (ROS) Generation : Treatment induces oxidative stress in cancer cells, promoting cell death.

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